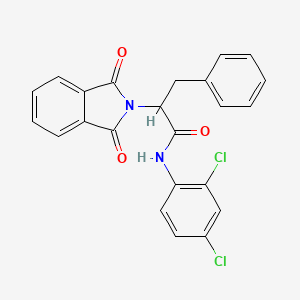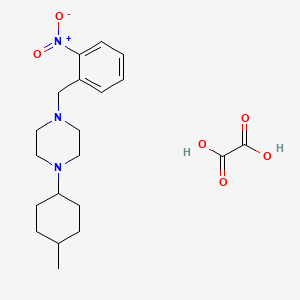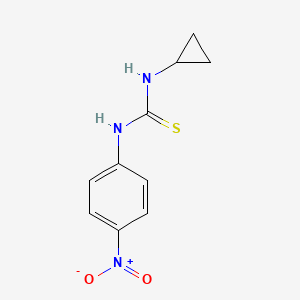![molecular formula C23H29N3O9S B3944138 N-(4-{[4-(2,4-dimethoxybenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3944138.png)
N-(4-{[4-(2,4-dimethoxybenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate
Descripción general
Descripción
N-(4-{[4-(2,4-dimethoxybenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate, commonly known as DAS181, is a novel antiviral drug that has been developed to combat respiratory tract infections caused by influenza viruses and other respiratory viruses. It is a potent inhibitor of the sialidase enzyme, which is essential for the replication of these viruses.
Mecanismo De Acción
DAS181 acts by inhibiting the sialidase enzyme, which is essential for the release of newly formed virus particles from infected cells. The sialidase enzyme cleaves sialic acid residues from glycoproteins and glycolipids on the surface of infected cells, allowing the newly formed virus particles to be released and infect other cells. DAS181 binds to the sialic acid residues on the surface of infected cells and prevents the sialidase enzyme from cleaving them, thereby inhibiting the release of virus particles.
Biochemical and Physiological Effects:
DAS181 has been shown to be well-tolerated in preclinical and clinical studies. It has a low toxicity profile and does not cause significant adverse effects. It is rapidly absorbed and distributed in the body, with a half-life of approximately 2-3 hours. It is primarily eliminated through the kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DAS181 has several advantages for use in lab experiments. It is a potent inhibitor of the sialidase enzyme, which makes it an effective tool for studying the role of this enzyme in viral replication. It is also effective against a wide range of influenza viruses and other respiratory viruses, which makes it a versatile tool for studying the antiviral activity of compounds. However, there are some limitations to its use in lab experiments. It is a relatively new drug, and there is limited information available on its long-term effects. In addition, it is expensive, which may limit its use in some research settings.
Direcciones Futuras
There are several future directions for the development and use of DAS181. One area of research is the optimization of the synthesis method to improve the yield and purity of the product. Another area of research is the development of new formulations of DAS181 that can be administered by alternative routes, such as inhalation or intranasal delivery. In addition, there is ongoing research on the use of DAS181 in the treatment and prevention of other respiratory viruses, such as coronaviruses and adenoviruses. Finally, there is interest in the use of DAS181 as a tool for studying the role of the sialidase enzyme in other diseases, such as cancer and autoimmune disorders.
Conclusion:
In conclusion, DAS181 is a novel antiviral drug that has shown potent activity against a wide range of influenza viruses and other respiratory viruses. It acts by inhibiting the sialidase enzyme, which is essential for the release of newly formed virus particles from infected cells. It has several advantages for use in lab experiments, but there are also some limitations to its use. There are several future directions for the development and use of DAS181, including the optimization of the synthesis method, the development of new formulations, and the use in the treatment and prevention of other respiratory viruses.
Aplicaciones Científicas De Investigación
DAS181 has been extensively studied for its antiviral activity against a wide range of influenza viruses and other respiratory viruses. It has shown potent activity against both seasonal and pandemic strains of influenza viruses, including H1N1, H3N2, H5N1, and H7N9. In addition, it has shown activity against other respiratory viruses, such as parainfluenza virus, respiratory syncytial virus, and human metapneumovirus.
Propiedades
IUPAC Name |
N-[4-[4-[(2,4-dimethoxyphenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S.C2H2O4/c1-16(25)22-18-5-8-20(9-6-18)30(26,27)24-12-10-23(11-13-24)15-17-4-7-19(28-2)14-21(17)29-3;3-1(4)2(5)6/h4-9,14H,10-13,15H2,1-3H3,(H,22,25);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXOZJXQSYXNNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=C(C=C(C=C3)OC)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-{[(1-isobutyl-1H-imidazol-5-yl)methyl]amino}piperidine-1-carboxylate](/img/structure/B3944066.png)
![N~1~-(2-furylmethyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3944073.png)
![ethyl 4-{3-[(2-methoxy-5-nitrophenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate](/img/structure/B3944084.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B3944093.png)

![1-[(4-methoxyphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine oxalate](/img/structure/B3944101.png)
![N-(4-fluorophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B3944102.png)

![N,N'-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis{2-[(2-hydroxy-1,1-dimethylethyl)amino]acetamide}](/img/structure/B3944130.png)


![2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(diphenylmethyl)propanamide](/img/structure/B3944152.png)
![4-{[N-(3,4-dichlorobenzyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B3944160.png)
